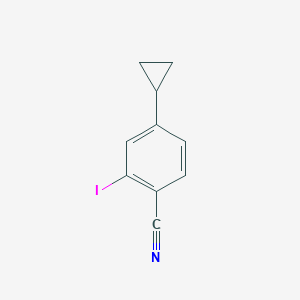
4-Cyclopropyl-2-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-iodobenzonitrile is an organic compound with the molecular formula C10H8IN and a molecular weight of 269.08 g/mol It is characterized by the presence of a cyclopropyl group and an iodine atom attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-iodobenzonitrile typically involves the iodination of a cyclopropyl-substituted benzonitrile precursor. One common method is the Sandmeyer reaction, where a diazonium salt is treated with potassium iodide to introduce the iodine atom . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or other substituted benzonitriles .
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-iodobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-iodobenzonitrile depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-4-iodobenzonitrile
- 4-Cyclopropyl-2-bromobenzonitrile
- 4-Cyclopropyl-2-chlorobenzonitrile
Uniqueness
4-Cyclopropyl-2-iodobenzonitrile is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine or chlorine analogs. The cyclopropyl group also imparts specific steric and electronic effects that can influence the compound’s behavior in chemical reactions .
Propiedades
Fórmula molecular |
C10H8IN |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-iodobenzonitrile |
InChI |
InChI=1S/C10H8IN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
Clave InChI |
DCYDXIKRQRPWQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


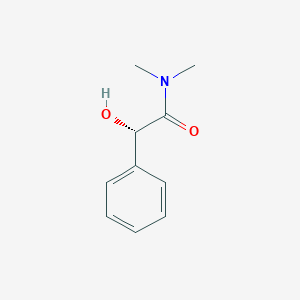
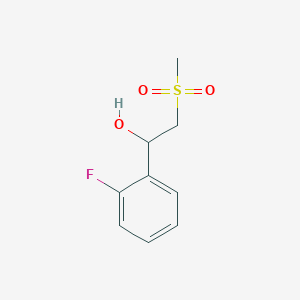
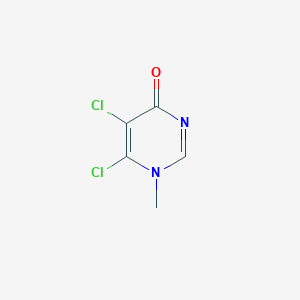
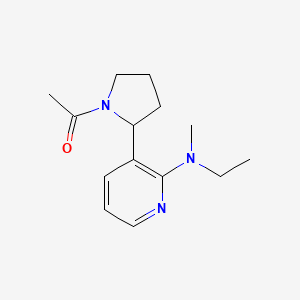
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![6-Amino-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13008925.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)

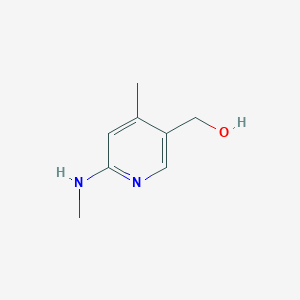
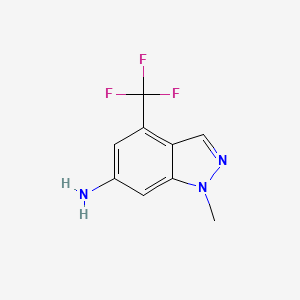
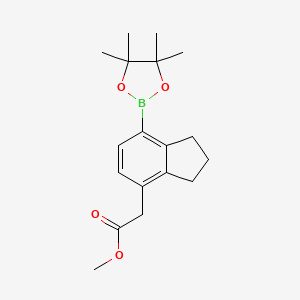
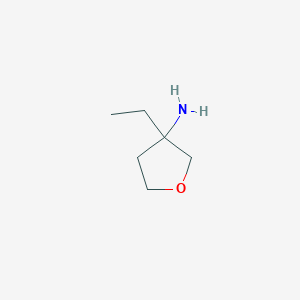
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
